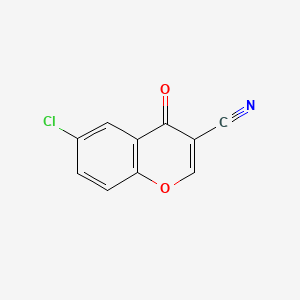

6-Chloro-3-cyanochromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWOLPAENJJAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352908 | |

| Record name | 6-Chloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-20-9 | |

| Record name | 6-Chloro-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50743-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-cyanochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 6-Chloro-3-cyanochromone

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-cyanochromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry due to the recognized anti-inflammatory, antioxidant, and anticancer properties of chromone derivatives.[1][2][3][4] This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of this compound. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation and subsequent cyclization of substituted phenols.[5][6] The characterization workflow employs a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure the unequivocal confirmation of the compound's identity, purity, and structural integrity. This guide is designed to be a self-validating system, offering field-proven insights and explaining the causality behind experimental choices, thereby empowering researchers to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of Chromone Scaffolds

Chromones, a class of oxygen-containing heterocyclic compounds, are prevalent in numerous natural products and serve as "privileged scaffolds" in drug discovery.[7] Their inherent biological activities are diverse, ranging from anti-inflammatory and antimicrobial to anticancer and antiviral effects.[3][4] The introduction of specific substituents onto the chromone ring system allows for the fine-tuning of these pharmacological properties. The 6-chloro and 3-cyano substitutions, in particular, are of significant interest. The electron-withdrawing nature of the chlorine atom at the 6-position and the cyano group at the 3-position can modulate the molecule's electronic properties and its interactions with biological targets.[1] This makes this compound a valuable intermediate for the synthesis of novel therapeutic agents.[8]

Synthesis of this compound via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds.[5][9] In the context of chromone synthesis, it facilitates the conversion of a substituted 2-hydroxyacetophenone into the corresponding chromone derivative. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10]

Reaction Mechanism and Rationale

The synthesis of this compound commences with the reaction of 2-hydroxy-5-chloroacetophenone with the Vilsmeier reagent. The mechanism involves an initial formylation of the hydroxyl group, followed by a second formylation at the methyl group of the acetophenone. Subsequent intramolecular cyclization and dehydration yield the chromone ring. The cyano group is introduced in the final step of the reaction sequence. The choice of 2-hydroxy-5-chloroacetophenone as the starting material directly leads to the desired 6-chloro substitution on the chromone ring.

Experimental Protocol

Safety Precautions: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water.[11][12][13][14] Dimethylformamide is a flammable liquid and is harmful if inhaled or in contact with skin.[15][16][17][18]

Materials:

-

2-Hydroxy-5-chloroacetophenone (1 equivalent)

-

Anhydrous Dimethylformamide (DMF) (6 equivalents)

-

Phosphorus oxychloride (POCl₃) (3 equivalents)[11][12][13][14]

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).[9] Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.[9] The mixture will become viscous and yellowish, indicating the formation of the Vilsmeier reagent. Stir for an additional 30 minutes at this temperature.

-

Reaction with 2-Hydroxy-5-chloroacetophenone: Dissolve 2-hydroxy-5-chloroacetophenone (1 equivalent) in anhydrous DMF (3 equivalents).

-

Add the solution of the acetophenone dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.[9]

-

Work-up and Isolation: Carefully pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[9]

-

A pale-yellow solid will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a crystalline solid.

dot

Caption: Synthetic workflow for this compound.

Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of the synthesized this compound, confirming its structure, purity, and identity.

Physical Properties

| Property | Observed Value | Reference Value |

| Appearance | White to pale yellow crystalline solid | - |

| Melting Point | 209-211 °C | 209-211 °C[1][19] |

| Molecular Formula | C₁₀H₄ClNO₂ | C₁₀H₄ClNO₂[1][20][21] |

| Molecular Weight | 205.60 g/mol | 205.6 g/mol [1][20] |

Spectroscopic and Spectrometric Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

Experimental Protocol for NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.9 | s | 1H |

| H-5 | ~8.1 | d | 1H |

| H-7 | ~7.8 | dd | 1H |

| H-8 | ~7.6 | d | 1H |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-4) | ~175 |

| C-2 | ~155 |

| C-8a | ~154 |

| C-6 | ~135 |

| C-7 | ~127 |

| C-5 | ~125 |

| C-4a | ~123 |

| C-8 | ~120 |

| C≡N | ~115 |

| C-3 | ~105 |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile) | ~2230 |

| C=O (ketone) | ~1650 |

| C=C (aromatic) | ~1600, 1480 |

| C-O (ether) | ~1250 |

| C-Cl | ~800 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Expected Mass Spectrum Data: The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 206.00. A characteristic isotopic pattern for the chlorine atom ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) will be observed.

Chromatographic Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound.

Experimental Protocol for HPLC:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

A single, sharp peak in the chromatogram indicates a high degree of purity.

dot

Caption: Interrelation of characterization techniques.

Conclusion

This technical guide has detailed a robust and reproducible methodology for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The Vilsmeier-Haack reaction provides an efficient route to this key intermediate. The comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unequivocal verification of the product's identity, structure, and purity. By adhering to the protocols and understanding the rationale outlined in this guide, researchers can confidently prepare and validate this compound for its application in the development of novel therapeutic agents.

References

- Vertex AI Search.

- Benchchem. Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.

- Cole-Parmer.

- RCI Labscan Limited.

- Fisher Scientific. Phosphorus(V)

- Thermo Fisher Scientific.

- CDH Fine Chemical.

- distabif.unicampania.it.

- Chemos GmbH&Co.KG.

- ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.

- Chemdad Co., Ltd. This compound.

- Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones.

- LookChem. Cas 50743-20-9,this compound.

- Santa Cruz Biotechnology. This compound | CAS 50743-20-9 | SCBT.

- PubChemLite. This compound (C10H4ClNO2).

- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.

- ACS Omega.

- National Institutes of Health.

- National Institutes of Health.

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scite.ai [scite.ai]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. rcilabscan.com [rcilabscan.com]

- 16. thermofishersci.in [thermofishersci.in]

- 17. distabif.unicampania.it [distabif.unicampania.it]

- 18. chemos.de [chemos.de]

- 19. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 20. scbt.com [scbt.com]

- 21. PubChemLite - this compound (C10H4ClNO2) [pubchemlite.lcsb.uni.lu]

The Pharmacological Potential of 6-Chloro-3-cyanochromone Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Mechanistic Insights for Drug Discovery and Development Professionals

Introduction: The Enduring Promise of the Chromone Scaffold

The chromone core, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, appearing in a vast array of naturally occurring and synthetic molecules with diverse pharmacological properties.[1] The inherent biological activity of the chromone nucleus, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. Substitutions on the chromone ring can profoundly influence its biological profile, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1] This guide focuses on a specific class of chromone derivatives: those bearing a chloro group at the 6-position and a cyano group at the 3-position. The introduction of these specific functionalities is anticipated to modulate the electron distribution and steric properties of the chromone ring, potentially enhancing its interaction with biological targets and leading to potent and selective therapeutic agents.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activities of 6-chloro-3-cyanochromone derivatives. It delves into their synthesis, explores their anticancer, antimicrobial, and anti-inflammatory potential with supporting data from closely related analogues, and elucidates the underlying mechanisms of action through key signaling pathways. Detailed experimental protocols and visual representations of workflows and pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives typically proceeds through a multi-step sequence, starting from the corresponding substituted phenol. A common and effective route involves the initial formation of a 3-formylchromone intermediate, followed by conversion of the formyl group to a cyano group.

Protocol 1: Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4][5] In this protocol, 6-chlorochromone is formylated at the 3-position using the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Materials:

-

6-Chlorochromone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, dissolve 6-chlorochromone (1 equivalent) in anhydrous DMF (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 6-chloro-3-formylchromone by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 2: Conversion of 3-Formylchromone to 3-Cyanochromone

The conversion of the 3-formyl group to a 3-cyano group can be achieved through various methods. A common approach involves the formation of an oxime intermediate followed by dehydration.

Materials:

-

6-Chloro-3-formylchromone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Acetic anhydride

-

Ethanol

-

Water

Procedure:

-

Oxime Formation:

-

Dissolve 6-chloro-3-formylchromone (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 1-2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated oxime, wash with water, and dry.

-

-

Dehydration to Nitrile:

-

In a round-bottom flask, add the dried oxime and acetic anhydride (5 volumes).

-

Reflux the mixture for 2-3 hours.

-

Pour the cooled reaction mixture into ice-cold water.

-

Filter the precipitated this compound, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Anticancer Activity of this compound Derivatives

Chromone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The presence of the 6-chloro and 3-cyano substituents is expected to enhance the anticancer potential of the chromone scaffold. While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights into their potential efficacy.

Quantitative Cytotoxicity Data

The anticancer activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values of some chromone and related derivatives against various cancer cell lines, providing a comparative perspective.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 45.8 | Doxorubicin | 0.2 |

| LS180 (Colon) | 32.7 | Cisplatin | 10.1 | |

| MCF-7 (Breast) | 36.5 | Cisplatin | 20.3 | |

| 7,8-dihydroxy-3-decyl-4-methylcoumarin | K562 (Leukemia) | 42.4 | Doxorubicin | 0.2 |

| LS180 (Colon) | 25.2 | Cisplatin | 10.1 | |

| MCF-7 (Breast) | 25.1 | Cisplatin | 20.3 | |

| PD98059 (a flavone derivative) | Various cancer cell lines | Varies (nM to µM range)[2] | - | - |

| Hypothetical this compound | Various cancer cell lines | To be determined | - | - |

Note: The data for the bromo- and dihydroxy-coumarin derivatives are from a comparative analysis of structurally related compounds.[6] The IC₅₀ values for PD98059 are indicative of the potential of the broader chromone class.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of chromone derivatives is often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer. Two of the most important pathways are the PI3K/Akt/mTOR and MAPK pathways, which control cell growth, proliferation, survival, and apoptosis.

1. The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation.[4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and survival. Chromone and flavonoid derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. Chromone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. [7]The 6-chloro and 3-cyano substitutions may enhance the antimicrobial efficacy of the chromone scaffold.

Quantitative Antimicrobial Data

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table presents MIC values for some chromone and related derivatives against representative bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3-Cyanocoumarin | E. coli | Active (specific value not stated) | - | - |

| S. aureus | Less Active | - | - | |

| C. albicans | Less Active | - | - | |

| Various Chromone Derivatives | S. aureus | 8-128 [7] | - | - |

| E. coli | 8-128 [7] | - | - | |

| C. albicans | 62.5-500 [7] | - | - | |

| N-amino-5-cyano-6-pyridones | E. coli | 3.91 [8] | Ciprofloxacin | - |

| Hypothetical this compound | Various pathogens | To be determined | - | - |

Note: Data for 3-cyanocoumarin is from a study on novel coumarin derivatives. [9]Data for other chromone and pyridone derivatives are from broader antimicrobial screening studies.[7][8]

Protocol 4: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound (this compound derivative) dissolved in DMSO

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Prepare Inoculum: Grow the microbial culture overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth with no microbe).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Chromone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory enzymes and transcription factors.

1. Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [10]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Certain flavone derivatives, which share the benzopyranone core with chromones, have been shown to be potent and selective COX-2 inhibitors. [3]For instance, 6-chloro-7-methyl-3',4'-dimethoxyflavone has demonstrated superior selective COX-2 inhibitory activity compared to the commercial drug celecoxib. [3] 2. NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. [11][12]Inhibition of the NF-κB signaling pathway is a key strategy for the development of anti-inflammatory drugs. Natural products, including various flavonoids, have been identified as inhibitors of NF-κB activation. [11][13]Some pyranochalcone derivatives have shown potent inhibition of TNF-α induced NF-κB activation with IC₅₀ values in the sub-micromolar range. [14]

Conclusion

This compound derivatives represent a promising class of compounds with the potential for significant biological activity. The strategic placement of the chloro and cyano groups on the privileged chromone scaffold offers opportunities for enhanced potency and selectivity against various therapeutic targets. While further research is needed to fully elucidate the specific biological profile of this compound itself, the available data on structurally related compounds strongly suggest its potential as a lead structure for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing class of molecules. Future investigations should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020).

- Towards the development of chromone-based MEK1/2 modul

- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2014). MDPI. [Link]

- Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2023). Journal of Clinical Practice and Research. [Link]

- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013).

- Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). MDPI. [Link]

- Naturally occurring NF-kappaB inhibitors. (2005). PubMed. [Link]

- 6-chloro-7-methyl-3', 4'-dimethoxyflavone - a potent selective COX-2 inhibitor. (2013). PubMed. [Link]

- Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (2012). PubMed Central. [Link]

- MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes. (2014). PubMed Central. [Link]

- Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activ

- Real time characterization of the MAPK pathway using native mass spectrometry. (2022). PubMed Central. [Link]

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2012). PubMed Central. [Link]

- Inhibition of Akt signaling by PC-TP and THEM2 depends on PI3K (A)... (2017).

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). PubMed Central. [Link]

- Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin. (2002). PubMed. [Link]

- Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2018).

- Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (2022). MDPI. [Link]

- Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. (2021).

- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv

- Microbiological evaluation of 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one with a comparison to antibacterial activity of standard drugs. (2015).

- Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid. (2002). PubMed. [Link]

- New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024). PubMed Central. [Link]

- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). PubMed Central. [Link]

- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2016).

- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2020). PubMed Central. [Link]

- (PDF) In vitro cytotoxicity of hydrazones, pyrazoles, pyrazolo-pyrimidines, and pyrazolo-pyridine synthesized from 6-substituted 3-formylchromones. (2015).

- 5-Heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part III: molecular modeling studies on binding contribution of 1-(5-methylsulfonyl)pyrid-2-yl and 4-nitrile. (2004). PubMed. [Link]

Sources

- 1. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards the development of chromone-based MEK1/2 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-chloro-7-methyl-3', 4'-dimethoxyflavone - a potent selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 3-Cyanochromone Scaffold

An In-depth Technical Guide to the Synthesis of 3-Cyanochromones for Researchers, Scientists, and Drug Development Professionals

The chromone (4H-chromen-4-one) framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Within this class, 3-cyanochromones have emerged as particularly valuable building blocks in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group at the C3 position profoundly influences the molecule's reactivity and biological profile. This functional group can act as a key pharmacophore, participate in hydrogen bonding, and serve as a versatile synthetic handle for further molecular elaboration.[4][5] Consequently, 3-cyanochromone derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.[6][7]

This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the 3-cyanochromone scaffold. It is designed for researchers and professionals in drug development, offering not just protocols but also the underlying mechanistic rationale to facilitate informed experimental design and optimization.

PART 1: Synthesis via Dehydration of 3-Formylchromone Oximes

A direct and reliable method for introducing the cyano group at the C3 position involves the dehydration of an aldoxime derived from a 3-formylchromone precursor. This approach is advantageous due to the accessibility of 3-formylchromones through Vilsmeier-Haack formylation of 2'-hydroxyacetophenones.

Mechanistic Rationale

The core of this transformation is the elimination of a water molecule from the oxime functional group to form the nitrile. This dehydration can be promoted by various reagents. A particularly mild and effective method utilizes the Vilsmeier reagent (formed in situ from dimethylformamide (DMF) and thionyl chloride), which activates the oxime's hydroxyl group, facilitating its departure.[8] The reaction proceeds without the harsh conditions that might lead to the opening of the pyrone ring, a common side reaction in chromone chemistry.[8]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3-cyanochromones via dehydration of 3-formylchromone oximes.

Experimental Protocol: Dehydration of 3-Formylchromone Oxime[8]

-

Preparation of the Vilsmeier Complex: In a round-bottom flask, add anhydrous dimethylformamide (DMF, 5 mL). Cool the flask in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring. Stir the mixture at 0°C for 15 minutes to form the Vilsmeier complex.

-

Reaction with Oxime: Dissolve the 3-formylchromone oxime (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier complex solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice. A solid precipitate of 3-cyanochromone will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-cyanochromone.

PART 2: Cascade Reactions of 3-Cyanochromones

While not a synthetic method for the core scaffold itself, understanding the reactivity of the 3-cyano group is crucial for drug development professionals. 3-Cyanochromones are excellent substrates for cascade reactions, enabling the rapid construction of complex fused heterocyclic systems.

Mechanistic Principle: Nucleophilic Attack and Ring Transformation

The electrophilic nature of the C2 carbon in the chromone ring, enhanced by the C3-cyano group, makes it susceptible to nucleophilic attack. This can initiate a cascade of reactions, often starting with the opening of the pyrone ring. The resulting intermediate can then undergo intramolecular cyclization to form new ring systems.

For instance, the reaction of a 3-cyanochromone with a dinucleophile like malononitrile in the presence of a base can lead to the formation of complex chromenopyridine derivatives.[9] The reaction is initiated by the nucleophilic attack of the malononitrile anion at C2, leading to the opening of the pyran ring. Subsequent intramolecular cyclizations and rearrangements yield the final fused product.[9]

Illustrative Cascade Reaction Diagram

Caption: Generalized workflow of a cascade reaction starting from a 3-cyanochromone.

PART 3: Modern Synthetic Approaches from o-Hydroxyphenyl Enaminones

A powerful and versatile strategy for constructing functionalized chromones, including those with a C3-cyano group, involves the domino C-H functionalization and annulation of o-hydroxyphenyl enaminones.[10] These precursors are readily prepared and offer a high degree of flexibility for introducing various substituents.

Causality and Experimental Choices

This strategy leverages the inherent reactivity of the enaminone system. The vinyl α-position of the o-hydroxyphenyl enaminone is nucleophilic and susceptible to attack by electrophilic cyanating agents. This initial C-C bond formation is followed by an intramolecular cyclization (annulation) where the phenolic hydroxyl group attacks the enaminone's carbonyl carbon, leading to the formation of the chromone ring. The choice of catalyst and cyanating agent is critical for the success of this reaction.

Comparative Data of Synthetic Methods

| Method | Starting Materials | Key Reagents | Conditions | Yields | Advantages | Limitations |

| Oxime Dehydration | 3-Formylchromone Oxime | DMF, SOCl₂ | 0°C to RT | Good to Excellent | Mild conditions, avoids ring opening.[8] | Requires pre-functionalized chromone. |

| From Enaminones | o-Hydroxyphenyl Enaminone | Electrophilic Cyanating Agent | Varies (often metal-catalyzed) | Moderate to Good | High versatility, one-pot procedure.[10] | May require catalyst optimization. |

| Classical Methods | Phenols, β-keto esters | Acid/Base Catalysts | Often harsh (e.g., high temp, strong acids) | Variable | Readily available starting materials.[1] | Lacks regioselectivity, harsh conditions. |

Conclusion

The synthesis of 3-cyanochromones is a critical area of research for the development of new therapeutics and functional materials. While classical methods for chromone synthesis exist, modern strategies offer milder conditions and greater functional group tolerance. The dehydration of 3-formylchromone oximes provides a direct and efficient route to the target scaffold. Furthermore, the development of cascade reactions starting from o-hydroxyphenyl enaminones has opened new avenues for the one-pot synthesis of highly functionalized 3-cyanochromone derivatives. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. This guide provides the foundational knowledge and practical insights necessary for researchers to navigate this important area of synthetic chemistry.

References

- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews (IJRAR), 9(4). ([Link])

- Mohsin, M., et al. (2020). Synthesis of chromone derivatives.

- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Chemistry, 4(4), 1046-1085. ([Link])

- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. ([Link])

- GUPEA. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). A mild and facile method for the synthesis of 3-cyanochromones from oximes derived from 3-formylchromones using dimethylformamide - Thionylchloride complex. ([Link])

- Fu, L., & Wan, J. (2019). C3-Functionalized Chromones Synthesis by Tandem C-H Elaboration and Chromone Annulation of Enaminones.

- Badoni, P., et al. (2025). Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review.

- Sosnovskikh, V. Y., et al. (2009). Structural revision in the reactions of 3-cyanochromones with primary aromatic amines. Improved synthesis of 2-amino-3-(aryliminomethyl)chromones.

- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. ([Link])

- Chouia, N., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. ([Link])

- Molecules. (n.d.).

- MDPI. (n.d.). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. ([Link])

- Ibrahim, M. A. A., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(21), 7485. ([Link])

- Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ([Link])

- ResearchGate. (n.d.). The Chemistry of 3-Cyanopyridine-2(1H)-chalcogenones. ([Link])

- Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1185-1205. ([Link])

Sources

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloro-3-cyanochromone

Foreword: Unraveling the Therapeutic Potential of a Substituted Chromone

The chromone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Among these, 6-Chloro-3-cyanochromone has emerged as a compound of significant interest due to its potential anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the putative mechanism of action of this compound, synthesizing findings from studies on structurally related compounds to propose its likely molecular targets and cellular effects. While direct, in-depth studies on this compound remain to be published, the existing body of literature on substituted chromones allows for the formulation of a robust, evidence-based hypothesis regarding its mode of action.

The Chromone Core: A Versatile Pharmacophore

Chromones, a class of benzopyran derivatives, are prevalent in various natural products and have been extensively utilized as a foundational structure for the synthesis of novel therapeutic agents.[1] The inherent biological activity of the chromone ring system, coupled with the electronic and steric influences of its substituents, gives rise to a diverse range of pharmacological profiles. The 6-chloro and 3-cyano substitutions on the chromone backbone of the titular compound are critical determinants of its chemical reactivity and biological interactions, likely influencing its binding affinity to target proteins and its overall cellular activity.

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on the bioactivities of analogous chromone derivatives, this compound is likely to exert its therapeutic effects through a multi-targeted mechanism, primarily involving the inhibition of key enzymes and the modulation of critical signaling pathways implicated in inflammation and cancer.

Enzyme Inhibition: A Primary Mode of Action

The chromone scaffold has been identified as an effective framework for the design of various enzyme inhibitors. The electron-withdrawing nature of the cyano group at the 3-position and the chloro group at the 6-position of this compound likely enhances its ability to interact with the active sites of specific enzymes.

-

Kinase Inhibition: Several studies have highlighted the potential of chromone derivatives to act as kinase inhibitors.[2] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the chromone ring can facilitate its insertion into the ATP-binding pocket of kinases, leading to competitive inhibition. The substituents on the chromone ring would then play a crucial role in determining the specificity and potency of this inhibition.

-

Protease Inhibition: Substituted chromones have been investigated as inhibitors of proteases, such as the HslVU protease complex, which is essential for cellular proteostasis in some pathogenic microbes.[3] By inhibiting such proteases, these compounds can disrupt cellular function and viability, suggesting a potential application as antimicrobial or anticancer agents.

-

Metabolic Enzyme Inhibition: Research has demonstrated that chromone derivatives can inhibit metabolic enzymes like α-amylase, which is a target for anti-diabetic therapies.[2][4] Furthermore, in silico studies have suggested that 3-formyl chromone derivatives may inhibit enzymes such as aldehyde oxidase and insulin-degrading enzyme.[5] This indicates that this compound could potentially modulate metabolic pathways.

Table 1: Inhibitory Activities of Representative Chromone Derivatives against Various Enzymes

| Chromone Derivative | Target Enzyme | IC50 Value | Reference |

| Hydrazinyl thiazole substituted chromone | α-amylase | 0.13 ± 0.005 µM | [3] |

| Triazine substituted chromone | HslV protease | 0.1 ± 0.005 µM | [3] |

| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 kcal/mol (Binding Energy) | [5] |

Modulation of Key Signaling Pathways

The well-documented anti-inflammatory and anticancer effects of chromones strongly suggest their interference with major signaling cascades that regulate these processes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[6] Its aberrant activation is a key factor in many inflammatory diseases and cancers. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting one or more components of the NF-κB signaling cascade. This could occur through the direct inhibition of IKK kinases, which are responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. Alternatively, it could interfere with the DNA binding of the NF-κB transcription factor itself.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] The three main MAPK pathways are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is a common feature of cancer.[8] Given the anticancer potential of chromone derivatives, it is highly probable that this compound modulates one or more of the MAPK pathways. This could involve the inhibition of upstream kinases (MAPKKKs or MAPKKs) in these cascades, thereby preventing the activation of the terminal MAPKs and the subsequent phosphorylation of their downstream targets.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of targeted biochemical and cellular assays are required. The following protocols provide a framework for such investigations.

Kinase Inhibition Assay (Generic Protocol)

-

Objective: To determine the inhibitory effect of this compound on the activity of a specific kinase.

-

Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, this compound, kinase assay buffer, phosphospecific antibody, detection reagent.

-

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent.

-

In a microplate, add the kinase, substrate peptide, and varying concentrations of the compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a specified time.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using a phosphospecific antibody and a suitable detection method (e.g., ELISA, fluorescence).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

NF-κB Reporter Assay

-

Objective: To assess the effect of this compound on NF-κB transcriptional activity.

-

Materials: A cell line stably transfected with an NF-κB reporter construct (e.g., luciferase under the control of an NF-κB response element), cell culture medium, this compound, an NF-κB activator (e.g., TNF-α), luciferase assay reagent.

-

Procedure:

-

Plate the reporter cell line in a multi-well plate and allow cells to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with an NF-κB activator.

-

Incubate for a period sufficient to induce reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration).

-

Determine the effect of the compound on NF-κB-dependent reporter gene expression.

-

Conclusion and Future Directions

While the precise molecular mechanism of action of this compound is yet to be fully elucidated, the available evidence from structurally related chromone derivatives strongly suggests a multi-targeted approach involving the inhibition of key enzymes and the modulation of critical signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational framework for understanding the potential therapeutic actions of this promising compound.

Future research should focus on direct target identification studies using techniques such as affinity chromatography, chemical proteomics, and computational docking with a broad range of biological targets. Furthermore, detailed cellular and in vivo studies are necessary to validate the proposed mechanisms and to fully characterize the pharmacological profile of this compound. Such investigations will be instrumental in unlocking the full therapeutic potential of this and other substituted chromones in the treatment of inflammatory diseases and cancer.

References

- LookChem. (n.d.). Cas 50743-20-9, this compound.

- PubMed. (2015). Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects.

- Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. (n.d.).

- MDPI. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.

- Khan, K. M., et al. (2017). New Hybrid Hydrazinyl Thiazole Substituted Chromones: As Potential α-Amylase Inhibitors and Radical (DPPH & ABTS) Scavengers. Scientific Reports, 7(1), 16937.

- Rao, V. R. S., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345.

- Ullah, A., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 1.

- NIH. (2015). NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance.

- ResearchGate. (2017). Syntheses of hydrazinyl thiazole substituted chromone derivatives 5-27....

- NIH. (2012). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae.

- NIH. (2018). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.

- PubMed. (1984). Mechanism of inactivation of chymotrypsin by 3-benzyl-6-chloro-2-pyrone.

- NIH. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.

- NIH. (2019). Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate.

- NIH. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target.

- NIH. (2012). MAP Kinase Pathways.

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Hybrid Hydrazinyl Thiazole Substituted Chromones: As Potential α-Amylase Inhibitors and Radical (DPPH & ABTS) Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Cyanochromones

For decades, the chromone core, a benzopyran-4-one system, has been a cornerstone in the development of pharmacologically active compounds.[1] Within this esteemed family, cyanochromones stand out as remarkably versatile intermediates and potent bioactive molecules in their own right. This technical guide delves into the discovery and rich history of cyanochromone compounds, charting their evolution from early synthetic curiosities to indispensable tools in modern medicinal chemistry. We will explore the foundational synthetic strategies, the causal relationships behind experimental designs, and the ever-expanding landscape of their biological applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical heterocyclic scaffold.

The Genesis of a Scaffold: Early Syntheses and Discovery

The story of cyanochromones is intrinsically linked to the broader history of chromone chemistry. While the chromone nucleus was known from natural products like khellin, used for centuries in traditional medicine, the deliberate synthesis of the cyano-substituted derivatives appears to have gained traction in the mid-20th century.[1] Early methods for chromone synthesis, such as the work of Heywang and Kostanecki involving the decarboxylation of chromone-2-carboxylic acid, laid the groundwork for more complex functionalization.[1]

A significant milestone in the specific history of 3-cyanochromones can be traced to the 1970s, with patents disclosing their preparation for potential therapeutic applications. These early methods, though now often superseded by more efficient processes, reveal the fundamental chemical logic for constructing the cyano-substituted chromone core.

Two key early strategies emerged:

-

From 3-Formylchromones: One of the first documented methods involved the conversion of a 3-formylchromone to the corresponding 3-cyanochromone. This was achieved by heating the 3-formylchromone in formic acid in the presence of hydroxylamine. This reaction proceeds through an oxime intermediate which then dehydrates to yield the nitrile.

-

From o-Hydroxybenzoylacetonitriles: An alternative and equally important early route started with an appropriately substituted ortho-hydroxybenzoyl acetonitrile. Treatment of this precursor with an acid anhydride or acyl chloride provided a direct pathway to the 3-cyanochromone structure.

These initial syntheses were pivotal, as they not only provided access to this new class of compounds but also hinted at their potential as anti-allergic and anti-secretory agents, setting the stage for decades of research into their medicinal properties.

The Evolution of Synthesis: From Foundational Methods to Modern Innovations

The initial synthetic routes, while effective, often required harsh conditions and offered limited scope for diversification. As the importance of cyanochromones as synthetic intermediates grew, so did the drive to develop more elegant and efficient methodologies. The reactivity of the chromone system, particularly the electrophilic nature of the C2-C3 double bond, has been ingeniously exploited in a variety of modern synthetic transformations.

Cascade and Domino Reactions: A Paradigm of Efficiency

In recent years, the synthesis of functionalized cyanochromones and their derivatives has been revolutionized by the advent of cascade (or domino) reactions. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

A notable example involves the base-promoted reaction of 3-cyanochromones with β-ketodinitriles. This cascade reaction proceeds through a series of intricate steps including the in situ generation of a 2-amino-furan intermediate, a Michael-type addition, a retro-Michael-type ring opening, intramolecular O-cyclization, and tautomerization to afford novel furan-linked iminomethyl 2-aminochromone derivatives.

Another elegant cascade approach involves the reaction of 3-cyanochromones with α-isocyanoacetates. This one-pot reaction, catalyzed by silver carbonate, results in the formation of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives through a complex sequence involving a 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and a [3 + 2] cyclization.[2] This remarkable transformation involves the cleavage of a C-N bond in the isocyanoacetate and the nitrile triple bond of the cyanochromone, with the concomitant formation of five new bonds.[2]

Multi-Component Reactions: Building Complexity in a Single Step

Multi-component reactions (MCRs), where three or more starting materials react to form a single product in a one-pot procedure, have also emerged as a powerful tool for the synthesis of complex chromone derivatives. A prime example is the three-component synthesis of 2-amino-3-cyano-4H-chromenes. This reaction typically involves an aldehyde, malononitrile, and a substituted phenol, which, in the presence of a base catalyst like piperidine, efficiently assemble to form the desired chromene scaffold.[3]

The choice of reactants in these MCRs is dictated by the desired substitution pattern on the final molecule, allowing for the rapid generation of libraries of diverse compounds for biological screening. The mechanism underpinning this transformation involves a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization.

Key Experimental Protocols

To provide a practical context, detailed methodologies for both a classical and a modern synthetic approach are outlined below.

Protocol 1: Synthesis of 3-Cyanochromone from 3-Formylchromone (A Classical Approach)

Objective: To synthesize 3-cyanochromone from 3-formylchromone via an oxime intermediate.

Materials:

-

3-Formylchromone

-

Hydroxylamine hydrochloride

-

Formic acid

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

To a solution of 3-formylchromone (1 equivalent) in formic acid, add hydroxylamine hydrochloride (1.2 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-cyanochromone.

Self-Validation: The identity and purity of the synthesized 3-cyanochromone can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The characteristic nitrile stretch in the IR spectrum (around 2230 cm⁻¹) is a key indicator of successful synthesis.

Protocol 2: Three-Component Synthesis of 2-Amino-3-cyano-4-aryl-4H-chromenes (A Modern Approach)

Objective: To synthesize a 2-amino-3-cyano-4-aryl-4H-chromene derivative via a one-pot, three-component reaction.[3]

Materials:

-

Substituted aromatic aldehyde (1 equivalent)

-

Malononitrile (1 equivalent)

-

Substituted phenol (e.g., resorcinol, 1 equivalent)

-

Piperidine (catalytic amount, ~0.1 equivalents)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde, malononitrile, and the substituted phenol in ethanol.

-

To this solution, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-amino-3-cyano-4-aryl-4H-chromene.

Self-Validation: The structure of the product can be confirmed by spectroscopic methods. ¹H NMR will show a characteristic singlet for the proton at the C4 position. The IR spectrum will exhibit characteristic peaks for the amino group (N-H stretching) and the nitrile group (C≡N stretching).

The Biological Significance and Therapeutic Promise of Cyanochromones

The enduring interest in cyanochromone chemistry is largely fueled by the diverse and potent biological activities exhibited by these compounds and their derivatives. The cyano group, with its unique electronic properties, often plays a crucial role in the interaction of these molecules with biological targets.

Table 1: Overview of Biological Activities of Cyanochromone Derivatives

| Biological Activity | Molecular Target(s) (where known) | Examples of Derivatives |

| Anticancer | Topoisomerases, Cytochrome enzymes, Kinases | 2-Amino-3-cyano-4-aryl-4H-chromenes |

| Antimicrobial | Various bacterial and fungal enzymes | Furan-linked iminomethyl 2-aminochromones |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Various substituted 3-cyanochromones |

| Antiviral | Viral enzymes and replication machinery | Piperidone-noreugenin alkaloids with chromone core |

| Neuroprotective | Monoamine oxidase B (MAO-B) | Substituted flavones and chromones |

Anticancer Activity

A significant body of research has focused on the anticancer potential of cyanochromone derivatives. For instance, certain 2-amino-3-cyano-4H-chromenes have demonstrated the ability to inhibit topoisomerase and cytochrome enzymes, which are critical for cancer cell proliferation.[3] The planar structure of the chromone ring system allows for intercalation with DNA, while the substituents can engage in specific interactions with enzyme active sites.

Antimicrobial and Antiviral Properties

The chromone scaffold is also prevalent in compounds with antimicrobial and antiviral activities. The fusion of the cyanochromone core with other heterocyclic systems has led to the development of novel compounds with enhanced efficacy against a range of pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of viral replication processes.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key synthetic pathways and relationships.

Caption: Classical synthesis of 3-cyanochromone.

Caption: Modern three-component synthesis workflow.

Conclusion and Future Perspectives

From their initial discovery as novel heterocyclic systems, cyanochromones have evolved into a cornerstone of modern medicinal chemistry. Their rich reactivity and the diverse biological activities of their derivatives continue to inspire the development of new synthetic methodologies and the exploration of novel therapeutic applications. The journey of cyanochromones, from the early pioneering syntheses to the sophisticated cascade reactions of today, exemplifies the power of synthetic chemistry to unlock new frontiers in drug discovery. As our understanding of disease pathways deepens, the cyanochromone scaffold, with its inherent versatility and privileged structural features, is poised to remain a critical platform for the design and development of the next generation of therapeutic agents.

References

- Farajpour, B., Khawari, F., Bakhshi Davoudi, N., Lotfi Nosood, Y., Notash, B., Taheri, S., Moradkhani, F., Shiri, M., Al-Harrasi, A., & Hussain, F. H. S. (2025). Synthesis of furan-linked iminomethyl 2-aminochromones via a base-promoted cascade reaction of 3-cyanochromones with β-ketodinitriles. Organic & Biomolecular Chemistry.

- Yuan, Z., et al. (2022). Multicomponent Cascade Reaction of 3-Cyanochromones: Highly Site-Selective Synthesis of 2-(1H-Imidazol-1-yl)-4H-chromen-4-one Derivatives. The Journal of Organic Chemistry, 87(23), 15676–15687.

- Loaiza-Ceballos, A., et al. (2017). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 22(9), 1483.

- Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. US4196128A - Process for the preparation of 3-cyanochromones - Google Patents [patents.google.com]

- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Chromone Scaffold: A Keystone for Modern Therapeutic Design

A Technical Guide for Drug Development Professionals

Executive Summary

The chromone scaffold, a simple benzo-γ-pyrone fused ring system, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and its synthetic tractability have made it a cornerstone for the development of novel therapeutics.[3][4] Molecules incorporating the chromone core exhibit a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[5][6] This guide provides an in-depth technical analysis of the key therapeutic applications of chromone scaffolds, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and critical experimental methodologies. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to leverage this versatile scaffold in their discovery programs.

Part 1: The Chromone Core: Chemical and Synthetic Foundations

The term "chromone" is derived from the Greek word for color, chroma, alluding to the vibrant colors of many of its flavonoid derivatives.[1] This heterocyclic motif is the central backbone of numerous flavonoids, such as flavones and isoflavones, which are widely distributed in the plant kingdom.[5][7] Its rigid bicyclic structure and the presence of a reactive carbonyl group provide a versatile template for unlimited structural diversification, allowing medicinal chemists to fine-tune its pharmacological profile for a multitude of biological targets.[7][8]

Core Synthetic Strategies: The Baker-Venkataraman Rearrangement

A cornerstone in the synthesis of chromones is the Baker-Venkataraman rearrangement. This reaction provides a reliable pathway to 2-substituted chromones, which are frequently explored for their therapeutic potential. The causality behind this choice of synthetic route lies in its efficiency and adaptability. It allows for the introduction of diverse aryl or alkyl substituents at the 2-position, a critical handle for modulating biological activity.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Chromones

This protocol outlines a modified Baker-Venkataraman reaction for the efficient one-pot synthesis of chromone derivatives.[9]

-

Reaction Setup: To a solution of an appropriate 2'-hydroxyacetophenone (1 mmol) in a suitable solvent, add a selected acyl chloride (1.2 mmol).

-

Base-Catalyzed Acylation: Add a base, such as pyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heat the mixture. This facilitates the initial O-acylation to form an ester intermediate.

-

Rearrangement: Continue heating to induce the Baker-Venkataraman rearrangement, where the acyl group migrates to the ortho-position, forming a 1,3-diketone.

-

Cyclization: Add a strong acid (e.g., acetic acid or sulfuric acid) to the reaction mixture to catalyze the intramolecular cyclization of the diketone, forming the pyrone ring.[1]

-

Workup and Purification: After cooling, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired 2-substituted chromone.

Caption: Baker-Venkataraman Rearrangement Workflow.

Part 2: Anticancer Applications: Targeting Malignancy on Multiple Fronts

The chromone scaffold is a prominent feature in the landscape of anticancer drug discovery.[10][11] Its derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines through diverse and sophisticated mechanisms.[6][12]

Key Mechanisms of Anticancer Activity

2.1.1. Protein Kinase Inhibition: A primary mechanism through which chromones exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[10] Overexpression or mutation of kinases is a hallmark of many cancers. Chromone derivatives have been successfully designed to target several key kinases:

-

Casein Kinase II (CK2): A serine/threonine kinase that is overexpressed in many cancers and promotes cell survival. A series of chromone-2-aminothiazole derivatives have been synthesized as potent CK2 inhibitors, with compound 5i showing an IC50 of 0.08 µM.[13] Inhibition of CK2 by this compound was shown to induce apoptosis in HL-60 tumor cells by inhibiting downstream pathways like the α-catenin/Akt and PARP/Survivin pathways.[13]

-

Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. Novel 3-hydroxychromones have been identified as potent inhibitors of CDK1 and CDK2, leading to the inhibition of cancer cell proliferation.[14]

-

ATR Kinase: A master regulator of the DNA Damage Response (DDR) pathway, essential for cancer cell survival. Certain benzothiazole and chromone derivatives have been identified as potential ATR kinase inhibitors, with compound 7l showing an IC50 of 2.527 µM against HCT116 cells.[15]

Caption: Chromone-Mediated Kinase Inhibition Pathway.

2.1.2. Overcoming Multidrug Resistance: A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein). These transporters actively efflux anticancer drugs from the cell, reducing their efficacy. Specific chromone derivatives have been identified as potent and selective inhibitors of ABCG2.[16] For instance, one derivative was found to potently inhibit both mitoxantrone efflux and the basal ATPase activity of ABCG2, thereby resensitizing cancer cells to chemotherapy.[16] Structure-activity relationship studies revealed that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety are crucial for this inhibitory activity.[16]

Quantitative Data: Anticancer Activity of Chromone Derivatives